molecular formula C19H22N2O6 B12016424 N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide CAS No. 356107-15-8

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide

Cat. No.: B12016424
CAS No.: 356107-15-8
M. Wt: 374.4 g/mol
InChI Key: CZKWSHDQZZUPBG-RGVLZGJSSA-N
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Description

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of ethoxy, hydroxy, and methoxy groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

356107-15-8

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H22N2O6/c1-5-27-15-8-12(6-7-14(15)22)11-20-21-19(23)13-9-16(24-2)18(26-4)17(10-13)25-3/h6-11,22H,5H2,1-4H3,(H,21,23)/b20-11+

InChI Key

CZKWSHDQZZUPBG-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Origin of Product

United States

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